molecular formula C20H20N2O5S B11388561 isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B11388561
M. Wt: 400.4 g/mol
InChI Key: RTWARDTTWLGDSO-UHFFFAOYSA-N
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Description

Isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 7-methyl-4-oxo-4H-chromen-2-carboxylic acid with thiosemicarbazide to form the thiazole ring. This is followed by esterification with isobutyl alcohol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring and chromenone moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share structural similarities.

    Chromenone Derivatives: Compounds such as 7-hydroxy-4-methylcoumarin and 4-hydroxycoumarin are related to the chromenone moiety.

Uniqueness

Isobutyl 4-methyl-2-{[(7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its combined thiazole and chromenone structures, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

2-methylpropyl 4-methyl-2-[(7-methyl-4-oxochromene-2-carbonyl)amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H20N2O5S/c1-10(2)9-26-19(25)17-12(4)21-20(28-17)22-18(24)16-8-14(23)13-6-5-11(3)7-15(13)27-16/h5-8,10H,9H2,1-4H3,(H,21,22,24)

InChI Key

RTWARDTTWLGDSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC(=C(S3)C(=O)OCC(C)C)C

Origin of Product

United States

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